molecular formula C4H5Cl2N3O B12541974 2-(dichloroamino)-3-methyl-4H-imidazol-5-one CAS No. 143111-40-4

2-(dichloroamino)-3-methyl-4H-imidazol-5-one

Cat. No.: B12541974
CAS No.: 143111-40-4
M. Wt: 182.01 g/mol
InChI Key: WLHQBSXVYJIULS-UHFFFAOYSA-N
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Description

2-(dichloroamino)-3-methyl-4H-imidazol-5-one is a chemical compound with a unique structure that includes a dichloroamino group and an imidazol-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dichloroamino)-3-methyl-4H-imidazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4H-imidazol-5-one with a chlorinating agent to introduce the dichloroamino group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(dichloroamino)-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dichloroamino group to other functional groups.

    Substitution: The dichloroamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazol-5-one derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(dichloroamino)-3-methyl-4H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(dichloroamino)-3-methyl-4H-imidazol-5-one exerts its effects involves interactions with specific molecular targets. The dichloroamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloroamino)-3-methyl-4H-imidazol-5-one
  • 2-(bromoamino)-3-methyl-4H-imidazol-5-one
  • 2-(iodoamino)-3-methyl-4H-imidazol-5-one

Uniqueness

2-(dichloroamino)-3-methyl-4H-imidazol-5-one is unique due to the presence of two chlorine atoms in the dichloroamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.

Properties

CAS No.

143111-40-4

Molecular Formula

C4H5Cl2N3O

Molecular Weight

182.01 g/mol

IUPAC Name

2-(dichloroamino)-3-methyl-4H-imidazol-5-one

InChI

InChI=1S/C4H5Cl2N3O/c1-8-2-3(10)7-4(8)9(5)6/h2H2,1H3

InChI Key

WLHQBSXVYJIULS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N=C1N(Cl)Cl

Origin of Product

United States

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